(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and multiple ether linkages. Its synthesis and reactivity make it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of ether linkages and the formation of simpler molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. This binding can result in the inhibition or activation of biochemical pathways, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar compounds to (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with applications in enhancing the activity of other drugs.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-29-23-16-19(15-21-26(28)32-25(27-21)24-6-5-13-33-24)8-10-22(23)31-12-11-30-20-9-7-17(2)18(3)14-20/h5-10,13-16H,4,11-12H2,1-3H3/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSJNVHIPLQUJL-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)OCCOC4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3)OCCOC4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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